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Compound of Interest

Compound Name: (4-Bromothiazol-5-yl)methanol

Cat. No.: B151687 Get Quote

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development

Professionals)

Introduction:

(4-Bromothiazol-5-yl)methanol is a key heterocyclic building block that has garnered

significant attention in the field of organic synthesis, particularly in the realms of medicinal

chemistry and materials science. Its unique structural motif, featuring a reactive bromine atom

and a versatile hydroxymethyl group on a thiazole core, allows for a diverse range of chemical

transformations. This guide provides a comprehensive overview of the properties, synthetic

applications, and biological relevance of (4-Bromothiazol-5-yl)methanol, serving as a

technical resource for professionals in research and development.

Core Properties of (4-Bromothiazol-5-yl)methanol
A thorough understanding of the physicochemical properties of a building block is fundamental

to its effective utilization in synthesis. The key properties of (4-Bromothiazol-5-yl)methanol
are summarized in the table below.
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Property Value Reference

CAS Number 262444-15-5 [1][2][3]

Molecular Formula C₄H₄BrNOS [1][3]

Molecular Weight 194.05 g/mol [1][2]

IUPAC Name
(4-bromo-1,3-thiazol-5-

yl)methanol
[3]

Synonyms
(4-Bromo-1,3-thiazol-5-

yl)methanol
[2][3]

Physical Form White to Yellow Solid or liquid [2]

Storage Conditions Inert atmosphere, 2-8°C [2]

Synthetic Utility and Key Reactions
The synthetic versatility of (4-Bromothiazol-5-yl)methanol stems from the presence of two

key functional groups: the bromo substituent at the C4 position and the hydroxymethyl group at

the C5 position of the thiazole ring. The bromine atom is particularly amenable to palladium-

catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-

heteroatom bonds. This allows for the introduction of a wide array of substituents at this

position, significantly expanding the molecular diversity of the resulting compounds.

Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C

bonds. In the context of (4-Bromothiazol-5-yl)methanol, this reaction allows for the

introduction of various aryl and heteroaryl groups at the C4 position. These moieties are

prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of (4-(4-methoxyphenyl)thiazol-5-yl)methanol via Suzuki-

Miyaura Coupling
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This protocol is a representative example of a Suzuki-Miyaura coupling reaction involving a

bromothiazole derivative.

Materials:

(4-Bromothiazol-5-yl)methanol

4-Methoxyphenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a flame-dried Schlenk flask, combine (4-Bromothiazol-5-yl)methanol
(1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium

carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and

triphenylphosphine (0.06 mmol, 6 mol%).

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or

nitrogen three times to ensure an inert atmosphere.
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Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask

via syringe.

Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with

ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica

gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, (4-(4-

methoxyphenyl)thiazol-5-yl)methanol.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or

vinyl halide and a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties,

which are versatile functional groups that can be further elaborated or are themselves

important pharmacophores.

Experimental Protocol: Synthesis of (4-(phenylethynyl)thiazol-5-yl)methanol via Sonogashira

Coupling

This protocol provides a general method for the Sonogashira coupling of a bromothiazole

derivative.

Materials:

(4-Bromothiazol-5-yl)methanol

Phenylacetylene

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N)
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Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous ammonium chloride solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a dry Schlenk flask, add (4-Bromothiazol-5-yl)methanol (1.0 mmol, 1.0

equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I)

iodide (0.04 mmol, 4 mol%).

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three

times.

Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0

equiv) via syringe. Then, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.

Reaction: Stir the reaction mixture at 60 °C for 8-12 hours. Monitor the reaction progress by

TLC.

Work-up: After cooling to room temperature, pour the reaction mixture into a saturated

aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 15 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash

column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (4-

(phenylethynyl)thiazol-5-yl)methanol.

Application in Drug Discovery: A Focus on Kinase
Inhibitors
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The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous

FDA-approved drugs. Derivatives of (4-Bromothiazol-5-yl)methanol are of particular interest

as intermediates in the synthesis of kinase inhibitors, a class of drugs that target protein

kinases involved in cell signaling pathways that are often dysregulated in diseases such as

cancer.

Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR3)

Inhibition:

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell

adhesion, migration, and proliferation.[4][5] Its overexpression is linked to the progression of

various cancers. Similarly, Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) is a

tyrosine kinase receptor that is a key mediator of lymphangiogenesis, a process co-opted by

tumors for metastasis.[1][2] Thiazole-containing molecules have shown promise as inhibitors of

both FAK and VEGFR3. The synthesis of such inhibitors often involves the functionalization of

a thiazole core, for which (4-Bromothiazol-5-yl)methanol is an ideal starting material.

Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the general signaling

pathways of FAK and VEGFR3, highlighting the points of potential therapeutic intervention by

inhibitors derived from (4-Bromothiazol-5-yl)methanol.
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Caption: Simplified FAK signaling pathway and the inhibitory action of thiazole-based

compounds.
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Caption: Overview of the VEGFR3 signaling cascade and its inhibition by thiazole derivatives.

Experimental and Synthetic Workflow
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The general workflow for utilizing (4-Bromothiazol-5-yl)methanol as a building block in a drug

discovery program is outlined below. This process typically involves a multi-step synthesis

followed by biological evaluation.

(4-Bromothiazol-5-yl)methanol
Palladium-Catalyzed

Cross-Coupling
(e.g., Suzuki, Sonogashira)

Functionalized
Thiazole Intermediate

Further Functional
Group Manipulation

Target Molecule
(e.g., Kinase Inhibitor)

Purification &
Characterization

Biological Screening
(e.g., Kinase Assays)

Click to download full resolution via product page

Caption: General workflow for the synthesis and evaluation of bioactive molecules from the

building block.

Conclusion
(4-Bromothiazol-5-yl)methanol is a high-value building block for organic synthesis, offering a

reliable and versatile platform for the construction of complex molecular architectures. Its utility

in palladium-catalyzed cross-coupling reactions makes it particularly suitable for the synthesis

of libraries of compounds for drug discovery and materials science applications. The successful

application of this building block in the synthesis of potent kinase inhibitors underscores its

importance to the scientific community. This guide provides a foundational understanding and

practical protocols to facilitate the use of (4-Bromothiazol-5-yl)methanol in innovative

research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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